Diethylammonium
Overview
Description
Diethylammonium is a secondary aliphatic ammonium ion resulting from the protonation of the amino group of diethylamine. It is a conjugate acid of a diethylamine.
Scientific Research Applications
Subheading Application in Perovskite Solar Cells
Diethylammonium bromide (DABr) enhances the performance and stability of planar perovskite solar cells. Its use in methylammonium iodide films leads to high-quality 2D/3D hybrid perovskite films, improving moisture stability and light absorption efficiency. This results in an increase in power conversion efficiency from 14.37% to 18.30% (Huang et al., 2019).
This compound in Protein Stability
Subheading Stabilizing Proteins in Ionic Liquids
The stability of α-chymotrypsin (CT) is significantly enhanced in the presence of this compound-based ionic liquids (ILs), such as this compound acetate (DEAA) and this compound hydrogen sulfate (DEAS). These ILs act as stabilizers, maintaining the native structure of proteins through hydrophobic interactions (Attri & Venkatesu, 2013).
This compound in Green Chemistry
Subheading Catalysis in Solvent-Free Synthesis
This compound hydrogensulfate is an effective ionic liquid catalyst in microwave-assisted, solvent-free synthesis of formazans. This represents a green chemistry approach, reducing the use of harmful volatile organic compounds (Das & Begum, 2015).
This compound in Crystal Structure Analysis
Subheading Role in Synthesizing Crystal Structures
This compound compounds have been synthesized and analyzed for their crystal structures. For example, this compound oxo(1-hydroxyethane-1,1-diphosphonato)vanadate(IV) hydrate displays a complex crystal structure involving cyclic trimers, offering insights into metal coordination chemistry (Aleksandrov et al., 2001).
This compound in Thermophysical Studies
Subheading Investigating Aqueous Solutions
The thermophysical properties of this compound acetate (DEAA) in aqueous solutions have been studied, providing insights into molecular interactions such as hydrogen bonding and ion-dipole interactions. These studies are significant for understanding the behavior of ionic liquids in different environments (Umapathi et al., 2014).
Properties
Molecular Formula |
C4H12N+ |
---|---|
Molecular Weight |
74.14 g/mol |
IUPAC Name |
diethylazanium |
InChI |
InChI=1S/C4H11N/c1-3-5-4-2/h5H,3-4H2,1-2H3/p+1 |
InChI Key |
HPNMFZURTQLUMO-UHFFFAOYSA-O |
SMILES |
CC[NH2+]CC |
Canonical SMILES |
CC[NH2+]CC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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